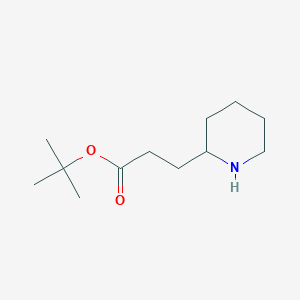

Tert-butyl 3-(piperidin-2-yl)propanoate

Description

Tert-butyl 3-(piperidin-2-yl)propanoate (CAS: 1249196-03-9) is a piperidine-containing ester with the molecular formula C₁₂H₂₃NO₂ and a molar mass of 213.32 g/mol . Structurally, it consists of a six-membered piperidine ring attached to a propanoate backbone, which is protected by a tert-butyl ester group. This compound is primarily utilized in organic synthesis and pharmaceutical research, particularly as an intermediate for bioactive molecules.

Properties

IUPAC Name |

tert-butyl 3-piperidin-2-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2/c1-12(2,3)15-11(14)8-7-10-6-4-5-9-13-10/h10,13H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDYPEVGKHFAQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC1CCCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(piperidin-2-yl)propanoate typically involves the esterification of 3-(piperidin-2-yl)propanoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Tert-butyl 3-(piperidin-2-yl)propanoate can undergo oxidation reactions, particularly at the piperidine ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can target the ester group or the piperidine ring.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as amines or halides replace hydrogen atoms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 3-(piperidin-2-yl)propanoate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a precursor in the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its piperidine moiety is a common feature in many pharmacologically active compounds, making it a useful scaffold for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 3-(piperidin-2-yl)propanoate involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The ester group can undergo hydrolysis, releasing the active piperidine derivative, which can then exert its effects on biological pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Detailed Comparative Analysis

Ring Size and Reactivity

- Piperidine vs. Aziridine/Pyrrolidine Derivatives: The six-membered piperidine ring in the target compound offers greater conformational stability compared to the three-membered aziridine (CAS: 23693-85-8, ), which exhibits high ring-strain reactivity. For example, aziridine derivatives are prone to ring-opening reactions under mild acidic or nucleophilic conditions. In contrast, the pyrrolidine analog (five-membered ring, ) demonstrates intermediate stability, enabling selective reductions (e.g., LiAlH₄-mediated conversion to hydroxypropanoate derivatives).

Substituent Effects on Bioactivity

- Aromatic vs. Aliphatic Substituents: Compounds with bulky aromatic groups, such as the naphthalene-containing derivative (, compound 5), exhibit reduced solubility in aqueous media but enhanced binding to hydrophobic protein pockets. However, in cell proliferation assays, none of the naphthyl- or benzyl-substituted tert-butyl propanoates showed significant effects on INS-1E pancreatic β-cells . This contrasts with piperidine derivatives, which are often explored for CNS-targeting applications due to their ability to cross the blood-brain barrier.

Ester Group Modifications

- Tert-Butyl vs. Ethoxy or Cyano Groups: The tert-butyl ester in the target compound provides superior steric protection against hydrolysis compared to ethoxy esters (e.g., compound 9b in ). Conversely, cyano-substituted derivatives (e.g., CAS: 1375080-42-4, ) exhibit increased electrophilicity, enabling nucleophilic addition reactions critical for constructing heterocyclic scaffolds.

Stability and Pharmacokinetic Considerations

- Metabolic Stability: The tert-butyl group in the target compound slows enzymatic ester hydrolysis compared to methyl or ethyl esters, as seen in . However, piperidine’s basic nitrogen may undergo hepatic oxidation, limiting its metabolic half-life relative to non-nitrogenous analogs.

Biological Activity

Tert-butyl 3-(piperidin-2-yl)propanoate is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, interactions with biological macromolecules, and comparisons with related compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring and a tert-butyl ester group. The molecular formula is , and it features a six-membered nitrogen-containing heterocycle, which is crucial for its biological interactions. The compound's structure allows it to mimic natural substrates, facilitating binding at active sites of various enzymes and receptors.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The piperidine moiety enhances its ability to modulate biological pathways by acting as a ligand in binding studies. The ester group can undergo hydrolysis, releasing the active piperidine derivative, which can exert significant effects on cellular functions.

Inhibition Studies

Research has shown that this compound exhibits notable activity against various biological targets. For example, studies have indicated its potential as an inhibitor of the NLRP3 inflammasome, a critical component in inflammatory responses. The compound demonstrated concentration-dependent inhibition of IL-1β release in LPS/ATP-stimulated human macrophages .

Case Studies

- NLRP3 Inhibition : In vitro tests showed that derivatives containing the piperidine structure could prevent pyroptosis (programmed cell death associated with inflammation) effectively. For instance, compounds derived from the piperidine framework exhibited up to 37.7% reduction in pyroptosis in differentiated THP-1 cells treated with LPS/ATP .

- Cancer Research : The piperidine ring's structural properties allow for significant interactions with cancer-related pathways, making it a candidate for further investigation in oncology .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Tert-butyl 3-(piperidin-4-yl)propanoate | Similar structure; different piperidine position | Potentially similar but less studied |

| Tert-butyl 3-(pyrrolidin-2-yl)propanoate | Contains a pyrrolidine ring instead of piperidine | Different binding profiles |

| Tert-butyl 3-(morpholin-2-yl)propanoate | Contains a morpholine ring | Unique interactions due to ring structure |

The structural variations significantly influence their reactivity and interactions with biological targets, highlighting the distinctiveness of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.